molecular formula C10H8O3 B8433187 7-Hydroxymethylcoumarin

7-Hydroxymethylcoumarin

Cat. No. B8433187
M. Wt: 176.17 g/mol
InChI Key: MXNOQGPYVFHNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082934

Procedure details

To a 1:1 mixture of acetone and water (560 ml) was added 7-bromomethy1coumarin (7.0 g, 29.3 mmol). The resulting suspension was refluxed for 48 hrs at which time the reaction mixture became a clear solution. The solution was then cooled and neutralized with sodium bicarbonate (2.4 g, 29.3 mmol) and concentrated in vacuo to about 65 ml. A thick mass of crystals resulted. The crystals were collected by filtration to yield 5.27 g of product after drying in vacuo (100% of theory). The melting point was 116°-117° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=[O:3].Br[CH2:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](=[O:17])[O:14]2)=[CH:9][CH:8]=1.C(=O)(O)[O-].[Na+]>O>[OH:3][CH2:6][C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][C:13](=[O:17])[O:14]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
560 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
BrCC1=CC=C2C=CC(OC2=C1)=O
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 48 hrs at which time the reaction mixture
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to about 65 ml
CUSTOM
Type
CUSTOM
Details
A thick mass of crystals resulted
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C2C=CC(OC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.